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molecular formula C12H9N B090670 1-Naphthylacetonitrile CAS No. 132-75-2

1-Naphthylacetonitrile

Cat. No. B090670
M. Wt: 167.21 g/mol
InChI Key: OQRMWUNUKVUHQO-UHFFFAOYSA-N
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Patent
US05958957

Procedure details

1-Chloromethyinaphthalene (5.00 ml, 33 mmol) was dissolved in N,N'-dimethylformamide (50 ml) and potassium cyanide (4.31 g, 66 mmol) and potassium iodide (0.1 g) were added and the resulting mixture was stirred at room temperature for 16 hours. The reaction mixture was partitioned between water (150 ml) and diethyl ether (2×100 ml). The combined organic phases were washed with water (100 ml), dried (MgSO4), filtered and concentrated in vacuo affording 5.41 g (98%) of 1-naphtylacetonitrile as an oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[C-:13]#[N:14].[K+]>CN(C=O)C.[I-].[K+]>[C:3]1([CH2:2][C:13]#[N:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
ClCC1=CC=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.31 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (150 ml) and diethyl ether (2×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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